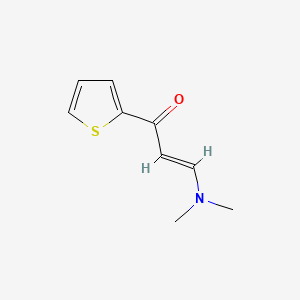

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYSVZGMDFMOJJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34772-98-0 | |

| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable enaminone intermediate in organic synthesis. The document details the established synthetic protocol, presents key quantitative data, and includes visualizations to aid in the understanding of the experimental workflow.

Core Synthesis Data

The primary method for the synthesis of this compound is the condensation reaction between 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a well-established method for the formation of β-enaminones from methyl ketones.

| Parameter | Value | Reference |

| Starting Material 1 | 2-Acetylthiophene | [1] |

| Starting Material 2 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Temperature | Reflux (approx. 153 °C) | [1] |

| Reaction Time | 8 hours | [1] |

| Purification Method | Crystallization from methanol | [1] |

| Yield | Not explicitly reported, but typically moderate to high for this type of reaction. | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.36 (d, J = 11.5 Hz, 1H), 7.61 (dd, J = 1.0, 3.8 Hz, 1H), 7.49 (dd, J = 1.2, 5.2 Hz, 1H), 7.07 (dd, J = 3.8, 5.1 Hz, 1H), 6.62 (d, J = 11.5 Hz, 1H), 3.26 (s, 3H), 3.04 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 201.2, 157.9, 154.7, 132.9, 128.1, 125.4, 108.0, 46.3, 38.5 | [1] |

Experimental Protocol

The following is a detailed methodology for the synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

Materials:

-

2-Acetylthiophene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-acetylthiophene and an equimolar amount of N,N-dimethylformamide dimethyl acetal in anhydrous N,N-dimethylformamide.

-

Reaction: The reaction mixture is heated to reflux (approximately 153 °C) and maintained at this temperature with vigorous stirring for 8 hours.[1]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by recrystallization from methanol. Single crystals suitable for X-ray analysis can be grown by slow evaporation from a methanol solution at room temperature.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions to achieve higher yields and purity depending on the scale of the reaction and the quality of the starting materials.

References

Spectroscopic and Synthetic Profile of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the available spectroscopic data for analogues of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. It is crucial to note that the presented NMR and MS data belong to the thione analogue, (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione, and the IR data corresponds to (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one. These data are provided as the best available reference points.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione (Thione Analogue) [1]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.36 (d, J = 11.5 Hz, 1H) | Vinyl H |

| 7.61 (dd, J = 3.8, 1.0 Hz, 1H) | Thiophene H |

| 7.49 (dd, J = 5.2, 1.2 Hz, 1H) | Thiophene H |

| 7.07 (dd, J = 5.1, 3.8 Hz, 1H) | Thiophene H |

| 6.62 (d, J = 11.5 Hz, 1H) | Vinyl H |

| 3.26 (s, 3H) | N-CH₃ |

| 3.04 (s, 3H) | N-CH₃ |

Infrared (IR) Spectroscopy

Table 2: IR Data for (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Phenyl Analogue)

| Wavenumber (cm⁻¹) | Assignment |

| 2905.48 | C-H stretch |

| 1626.77 | C=O stretch |

| 1525.74 | C=C stretch |

| 1178.98 | C-N stretch |

| 703.16 - 690 | C-S stretch |

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione (Thione Analogue) [1]

| Parameter | Value |

| Ionization Mode | ESI |

| Adduct | [M+H]⁺ |

| Calculated m/z | 198.0411 |

| Found m/z | 198.0414 |

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this class of compounds is the Claisen-Schmidt condensation. The following is a generalized protocol based on the synthesis of similar chalcones.[2]

Materials:

-

2-Acetylthiophene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a related aminal ester

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

To a solution of 2-acetylthiophene (1 equivalent) in an anhydrous solvent, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

-

The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and the spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound, leveraging data from closely related analogues. Researchers can use this information as a starting point for their own investigations into this and similar molecular scaffolds.

References

Technical Guide: (E)-3-dimethylamino-1-thiophen-2-yl-propenone (CAS 34772-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-dimethylamino-1-thiophen-2-yl-propenone, with CAS number 34772-98-0, is a chalcone derivative incorporating a thiophene moiety. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the thiophene ring, a sulfur-containing heterocycle, can further modulate the biological activity of the chalcone scaffold.[2] This technical guide provides a comprehensive overview of the known properties, structure, and synthesis of (E)-3-dimethylamino-1-thiophen-2-yl-propenone and its closely related analogs, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-3-dimethylamino-1-thiophen-2-yl-propenone is presented below:

Structure:

Figure 1. Synthesis of a chalcone analog via Claisen-Schmidt condensation.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-acetylthiophene and 4-(dimethylamino)benzaldehyde in ethanol. 2. Reaction Initiation: While stirring the solution at room temperature, add a catalytic amount of an aqueous sodium hydroxide solution (e.g., 10% NaOH). [1]3. Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-8 hours). [1][3]The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product. [3]5. Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative. [3]

Biological Activity and Potential Applications

Anticancer Activity

Chalcone derivatives of 2-acetylthiophene have been shown to exhibit cytotoxic effects against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colon (HT-29) cancer cells. [1][4][5] Mechanism of Action:

The primary mechanism of anticancer activity for these chalcones appears to be the induction of apoptosis (programmed cell death). [4][5]This is supported by evidence such as:

-

Changes in cell morphology consistent with apoptosis. [4]* Positive results in Annexin V assays, which detect an early marker of apoptosis. [4]* Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. [4]

Figure 2. Generalized apoptotic pathway induced by thiophene-chalcone derivatives.

Antimicrobial and Anti-inflammatory Activity

Thiophene-containing chalcones have also been investigated for their antimicrobial and anti-inflammatory properties. [2][6]The flexible structure of chalcones allows them to bind to various biological targets. [6]Some thiophene sulfonate chalcone derivatives have shown potent antibacterial and antiviral activities. [6]Furthermore, the anti-inflammatory potential of thiophene derivatives is an active area of research.

Conclusion

(E)-3-dimethylamino-1-thiophen-2-yl-propenone (CAS 34772-98-0) belongs to the promising class of thiophene-containing chalcones. While specific experimental data for this particular compound is scarce, the available information on its close analogs suggests significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. The synthesis is straightforward via a Claisen-Schmidt condensation, and the resulting compounds have been shown to induce apoptosis in cancer cells. Further research is warranted to fully elucidate the physicochemical properties, detailed biological activities, and specific molecular targets of (E)-3-dimethylamino-1-thiophen-2-yl-propenone to realize its therapeutic potential.

Workflow for Evaluation

Figure 3. A logical workflow for the further investigation of the title compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic effect of chalcone derivatives of 2-acetylthiophene in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Solubility of Thiophene-Based Enaminones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-based enaminones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile therapeutic potential. As privileged scaffolds, they are integral to the development of novel drug candidates targeting a range of diseases, including cancer and inflammatory conditions. The efficacy and safety of these compounds are intrinsically linked to their physicochemical properties, primarily their chemical stability and solubility. This technical guide provides a comprehensive overview of the methodologies used to evaluate these critical parameters. It details experimental protocols for assessing stability under various stress conditions—hydrolytic, oxidative, and photolytic—and for determining both kinetic and thermodynamic solubility. While specific quantitative data for this emerging class of compounds are not yet widely available in published literature, this guide offers a robust framework for generating such data in a standardized and reproducible manner. Furthermore, potential signaling pathways that may be modulated by thiophene-based enaminones are illustrated, providing a basis for future mechanistic studies.

Introduction to Thiophene-Based Enaminones

Enaminones are conjugated systems characterized by an amine group double-bonded to a carbon, which is in turn single-bonded to a carbonyl group (N-C=C-C=O). The incorporation of a thiophene ring into this scaffold introduces unique electronic and steric properties. The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in numerous FDA-approved drugs.[1] Its presence can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical profile of a molecule.[1][2] Thiophene and its derivatives are known to be soluble in organic solvents but generally exhibit poor solubility in water.[3][4]

The enaminone functional group itself is a versatile synthon in organic chemistry and is found in various biologically active compounds.[5] The stability of the enaminone moiety is influenced by its tautomeric forms and the electronic nature of its substituents. Understanding the interplay between the thiophene ring and the enaminone system is crucial for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Stability of Thiophene-Based Enaminones

The chemical stability of a drug candidate is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups. The stability of enaminones is known to be pH-dependent.

Experimental Protocol: pH-Dependent Hydrolysis Study

This protocol outlines a general procedure for evaluating the hydrolytic stability of a thiophene-based enaminone at different pH values.

-

Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range relevant to physiological conditions and potential formulation pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 10-50 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the aqueous environment.

-

Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.

-

Analysis: Immediately quench the degradation by adding a suitable solvent or buffer and analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Determine the concentration of the remaining parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH. The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.

Data Presentation: Hydrolytic Stability of a Hypothetical Thiophene-Based Enaminone

| pH | Temperature (°C) | Rate Constant (k, h⁻¹) (Hypothetical) | Half-life (t½, h) (Hypothetical) |

| 1.2 | 37 | 0.05 | 13.9 |

| 4.5 | 37 | 0.01 | 69.3 |

| 6.8 | 37 | 0.005 | 138.6 |

| 7.4 | 37 | 0.004 | 173.3 |

| 9.0 | 37 | 0.02 | 34.7 |

Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for electron-rich aromatic systems like thiophene.

Experimental Protocol: Oxidative Degradation Study

-

Reagent Preparation: Prepare a solution of hydrogen peroxide (H₂O₂) in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a concentration of 3-30%.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Incubation: Add an aliquot of the stock solution to the H₂O₂ solution to achieve a final drug concentration of approximately 10-50 µg/mL.

-

Sampling and Analysis: Incubate the solution at room temperature and collect samples at various time points. Analyze the samples by HPLC to determine the extent of degradation.

Photostability

Many drug molecules are susceptible to degradation upon exposure to light. Photostability testing is crucial to determine if a compound requires light-protected packaging and handling.

Experimental Protocol: Photostability Study (ICH Q1B Guideline)

-

Sample Preparation: Prepare solutions of the test compound (e.g., in water, acetonitrile, or methanol) and also place the solid compound in chemically inert, transparent containers.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method. Compare the chromatograms to assess the extent of photodegradation and the formation of photodegradants. The quantum yield of photodegradation can be determined for more detailed studies.[6][7][8]

Data Presentation: Forced Degradation of a Hypothetical Thiophene-Based Enaminone

| Stress Condition | Reagent/Condition | Duration | Degradation (%) (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 35 |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 15 |

| Oxidation | 3% H₂O₂ | 24 h | 25 |

| Photolytic | 1.2 million lux hours | 7 days | 40 |

| Thermal | 60°C | 7 days | 10 |

Solubility of Thiophene-Based Enaminones

Solubility is a key determinant of a drug's oral bioavailability and its suitability for various formulations. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.

Kinetic Solubility

Kinetic solubility is the concentration of a compound at the point where it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. It is a high-throughput screening assay commonly used in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the solid state and the solution. The shake-flask method is the gold standard for its determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

Data Presentation: Solubility of a Hypothetical Thiophene-Based Enaminone

| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) (Hypothetical) |

| Water | 25 | < 1 |

| PBS (pH 7.4) | 25 | 5 |

| 0.1 M HCl (pH 1.2) | 25 | 50 |

| Ethanol | 25 | > 1000 |

| Propylene Glycol | 25 | 500 |

| PEG 400 | 25 | 800 |

Potential Signaling Pathways and Biological Targets

While the specific signaling pathways modulated by thiophene-based enaminones are still under active investigation, the broader class of thiophene derivatives has been shown to interact with several key biological targets. These provide a logical starting point for hypothesis-driven research into the mechanism of action of novel thiophene-based enaminones.

Inhibition of Inflammatory Pathways

Many thiophene-containing compounds exhibit anti-inflammatory properties.[9] This is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Modulation of Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several thiophene derivatives have been developed as kinase inhibitors.[10][11][12][13] Thiophene-based enaminones could potentially target various kinases involved in cell proliferation, survival, and angiogenesis, such as those in the PI3K/AKT/mTOR or MAPK pathways.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Apoptosis

Some thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][14][15] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

Caption: Potential intrinsic apoptosis pathway induced by thiophene enaminones.

Conclusion

The chemical stability and solubility of thiophene-based enaminones are paramount to their successful development as therapeutic agents. This guide has provided a detailed framework of experimental protocols for the systematic evaluation of these properties. By conducting forced degradation and solubility studies as outlined, researchers can gain critical insights into the degradation pathways, identify stable formulation strategies, and predict the in vivo behavior of these promising compounds. While specific quantitative data for this compound class remains to be broadly established, the methodologies presented herein offer a clear path for generating the necessary data to advance thiophene-based enaminones through the drug discovery and development pipeline. The illustrated potential signaling pathways provide a foundation for future research into their mechanisms of action, ultimately enabling the design of more effective and safer medicines.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 6. Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma | MDPI [mdpi.com]

- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one via Claisen-Schmidt condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of the target compound 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry. The primary focus of this document is the Claisen-Schmidt condensation reaction, providing a comprehensive overview of the synthetic protocols, reaction mechanisms, and characterization data.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in drug discovery. Thiophene-containing chalcones, in particular, have garnered considerable interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The title compound, this compound, is a member of this promising family of molecules. This guide presents a detailed methodology for its synthesis, primarily through a condensation reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.

Synthetic Pathway and Mechanism

The synthesis of this compound can be achieved via a condensation reaction between 2-acetylthiophene and a reagent that provides the dimethylaminoenone moiety. A particularly effective method involves the use of dimethoxy-N,N-dimethylmethanamine. This reaction is analogous to the Claisen-Schmidt condensation, where an enolizable ketone reacts with a carbonyl compound.

The reaction mechanism proceeds through the formation of an enolate from 2-acetylthiophene, which then acts as a nucleophile, attacking the electrophilic carbon of the dimethylformamide derivative. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enone product.

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one[2]

Materials:

-

2-Acetylthiophene

-

Dimethoxy-N,N-dimethylmethanamine

-

Dimethylformamide (DMF)

-

Methanol

Procedure:

-

A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (0.2 mmol) in 150 ml of DMF is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is refluxed for 8 hours.

-

After the reaction is complete, the mixture is concentrated under reduced pressure to yield the crude product.

-

Single crystals of the title compound suitable for X-ray analysis can be grown from a methanol solution by slow evaporation at room temperature.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a structurally similar chalcone, (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which can be used as a reference for the expected outcome of the target synthesis.

| Parameter | Value | Reference |

| Reactant 1 | 4-Dimethylaminobenzaldehyde | |

| Molar Amount (Reactant 1) | 13.44 mmol | |

| Reactant 2 | 2-Acetylthiophene | |

| Volume (Reactant 2) | 1.8 mL | |

| Solvent | Ethanol | |

| Catalyst | 6M NaOH | |

| Product Yield | 80% |

Characterization Data

The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

Elemental Analysis:

Infrared (IR) Spectroscopy (for a similar chalcone):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1626.77 | C=O stretch |

| 1525.74 | C=C stretch |

| 1178.98 | C-N stretch |

| 703.16 - 690 | C-S stretch |

| 2905.48 | C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for a similar chalcone):

-

n → π* transition: 422 nm

-

π → π* transition: 275 nm

-

Shoulder (π → π*): 309 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not readily available in the aggregated search results, the expected ¹H and ¹³C NMR spectra would be consistent with the proposed structure, showing signals for the thiophene ring protons and carbons, the vinylic protons, the dimethylamino group, and the carbonyl carbon.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and characterization.

Biological Significance and Future Perspectives

While specific biological studies on this compound are not extensively reported in the reviewed literature, the broader class of thiophene-containing chalcones exhibits a wide range of pharmacological activities. These include potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the thiophene moiety is often associated with enhanced biological activity.

Further research is warranted to fully elucidate the biological profile of the title compound. This could involve screening against various cancer cell lines, testing for antimicrobial efficacy against a panel of bacteria and fungi, and investigating its anti-inflammatory properties in relevant assays. The synthetic methodology detailed in this guide provides a reliable route to access this compound for such future studies, which could lead to the development of novel therapeutic agents.

References

Physical and chemical properties of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic properties of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This compound belongs to the chalcone family, a class of molecules widely recognized for their diverse biological activities. While specific pharmacological data for this particular derivative is limited in publicly accessible literature, this guide summarizes its fundamental characteristics and provides context based on related structures.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to distinguish between the general compound and its stereoisomers, with the (E)-isomer being the more commonly cited form.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NOS | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| CAS Number | 34772-98-0 (unspecified stereochemistry) | [2] |

| 154321-55-8 ((E)-isomer) | [3] | |

| Melting Point | 197-198 °C ((E)-isomer, in 1,4-dioxane) | [1] |

| 128 °C ((E)-isomer, in ethyl acetate) | [4] | |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

A detailed experimental protocol for the synthesis of the (E)-isomer of this compound has been reported. The synthesis is achieved through the reaction of 2-acetylthiophene with dimethoxy-N,N-dimethylmethanamine.

Experimental Protocol

Materials:

-

2-Acetylthiophene

-

Dimethoxy-N,N-dimethylmethanamine (DMF-DMA)

-

Dimethylformamide (DMF)

-

Methanol

Procedure:

-

A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (0.2 mmol) in 150 ml of DMF is prepared.

-

The reaction mixture is refluxed for 8 hours.

-

Following reflux, the solution is concentrated to yield the title compound.

-

Single crystals suitable for X-ray analysis can be grown from a methanol solution by slow evaporation at room temperature.

Synthesis Workflow

References

- 1. 34772-98-0 CAS MSDS ((E)-3-DIMETHYLAMINO-1-THIOPHEN-2-YL-PROPENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. (E)-3-DIMETHYLAMINO-1-THIOPHEN-2-YL-PROPENONE | 154321-55-8 [chemicalbook.com]

- 4. (E)-3-DIMETHYLAMINO-1-THIOPHEN-2-YL-PROPENONE CAS#: 154321-55-8 [m.chemicalbook.com]

Unveiling the Therapeutic Potential of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The chalcone scaffold, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a cornerstone in medicinal chemistry. These compounds have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide focuses on the potential biological activities of a specific chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. While direct and extensive research on this particular molecule is emerging, this document synthesizes available data on closely related thiophene-containing chalcones to build a comprehensive profile of its likely therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this chemical class.

Potential Anticancer Activity

Thiophene-containing chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiophene ring, often in combination with other functional groups, is believed to contribute to their anticancer potential.

Quantitative Data Summary: Cytotoxicity of Thiophene-Containing Chalcones

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of representative thiophene-chalcone derivatives against various cancer cell lines, providing a comparative basis for potential efficacy.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| (E)-1-(4-nitrophenyl)-3-(4-(hexyloxy)phenyl) prop-2-en-1-one | MCF7 | 14.75 | [1] |

| (E)-1-(4-cyanophenyl)-3-(4-(hexyloxy)phenyl) prop-2-en-1-one | MCF7 | 13.75 | [1] |

| Bis(thienyl) chalcone | MCF-7 | 7.4 | [2] |

| Chalcone with thiophene group (Compound 32) | T-47D | >50% inhibition | [2] |

| Bis-chalcone with thiophene (Compound 5a) | A549 | 41.99 ± 7.64 | [3] |

| Bis-chalcone with thiophene (Compound 5a) | HCT116 | 18.10 ± 2.51 | [3] |

| Bis-chalcone with thiophene (Compound 5a) | MCF7 | 7.87 ± 2.54 | [3] |

| Bis-chalcone with thiophene (Compound 5b) | MCF7 | 4.05 ± 0.96 | [3] |

| Bis-chalcone with thiophene (Compound 9a) | HCT116 | 17.14 ± 0.66 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Potential Antimicrobial Activity

Chalcones incorporating a thiophene ring have been reported to exhibit promising activity against a range of bacterial and fungal pathogens. The electron-rich nature of the thiophene ring, coupled with the reactive α,β-unsaturated ketone system, is thought to be crucial for their antimicrobial action.

Quantitative Data Summary: Antimicrobial Activity of Thiophene-Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene-chalcone derivatives against various microorganisms, indicating their potential as antimicrobial agents.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone with pyrazoline derivative | S. aureus | 6.25 | [4] |

| Chalcone with pyrazoline derivative | S. pyogenes | 12.5 | [4] |

| Chalcone with pyrazoline derivative | E. coli | 12.5 | [4] |

| Chalcone with pyrazoline derivative | S. typhimurium | 6.25 | [4] |

| Thiophene sulfonate chalcone (Compound 2l) | Xanthomonas axonopodis | 11.4 | [5] |

| Heterocyclic chalcone derivative (Compound 7c) | Various bacteria | Potent activity | [6] |

| Heterocyclic chalcone derivative (Compound 7c) | Various fungi | Potent activity | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are well-documented, and those containing a thiophene moiety are no exception. These compounds can modulate key inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.

Signaling Pathway: Inhibition of the NF-κB and JNK Pathways

Several chalcone analogues have been shown to exert their anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are critical in the transcriptional regulation of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

References

- 1. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products [mdpi.com]

- 5. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

A Comprehensive Review of Thiophene-Containing Chalcones: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-containing chalcones, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by an α,β-unsaturated ketone system flanked by a thiophene ring and another aromatic ring, serve as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of thiophene-containing chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Thiophene-Containing Chalcones

The principal synthetic route to thiophene-containing chalcones is the Claisen-Schmidt condensation reaction.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a thiophene-2-carbaldehyde or thiophene-3-carbaldehyde.[2][3] Various catalysts and reaction conditions have been explored to optimize yields and reaction times, including conventional methods and more environmentally friendly "green" approaches utilizing microwave or ultrasound irradiation.[1][4]

Another significant synthetic strategy is the Suzuki coupling reaction, which allows for the introduction of diverse aromatic and heterocyclic moieties.[1][5] This method has been instrumental in creating novel thiophene-chalcone hybrids with enhanced biological activities.[5] The general synthetic workflow is depicted below.

Biological Activities and Therapeutic Potential

Thiophene-containing chalcones exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery.

Anticancer Activity:

A significant body of research has focused on the anticancer properties of these compounds.[5][6][7][8][9][10][11][12][13][14][15] They have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.[5][6][8] The anticancer mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[5][6][7][8]

Several studies have reported potent cytotoxic effects with low micromolar to nanomolar IC50 values. For instance, certain thiophene-chalcone derivatives have displayed IC50 values as low as 6.3 µM on A549 lung cancer cells.[5] Bis-chalcone derivatives containing a thiophene moiety have also demonstrated significant cytotoxic effects against breast, colon, and lung cancer cells.[6][8]

Table 1: Anticancer Activity of Selected Thiophene-Containing Chalcones

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-chalcone derivative 15e | A549 (Lung) | 6.3 ± 0.9 | [5] |

| Bis-chalcone 5a | MCF7 (Breast) | 7.87 ± 2.54 | [8] |

| Bis-chalcone 5b | MCF7 (Breast) | 4.05 ± 0.96 | [8] |

| Bis-chalcone 5a | HCT116 (Colon) | 18.10 ± 2.51 | [8] |

| Bis-chalcone 9a | HCT116 (Colon) | 17.14 ± 0.66 | [8] |

| Bis-chalcone 5a | A549 (Lung) | 41.99 ± 7.64 | [8] |

| Chlorothiophene-based chalcone C4 | WiDr (Colorectal) | 0.77 µg/mL | [9] |

| Chlorothiophene-based chalcone C6 | WiDr (Colorectal) | 0.45 µg/mL | [9] |

| Bis(thienyl) chalcone | MCF-7 (Breast) | 7.4 | [14] |

The induction of apoptosis by thiophene-containing chalcones can proceed through p53-dependent pathways, leading to cell cycle arrest, particularly in the G2/M phase.[6][7] Some derivatives have also been shown to inhibit tubulin polymerization, a key process in cell division.[7]

Antimicrobial Activity:

Thiophene-containing chalcones have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][16][17][18][19][20] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The α,β-unsaturated ketone moiety is crucial for this activity.[16]

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[16] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[16]

Table 2: Antimicrobial Activity of Selected Thiophene-Containing Chalcones

| Compound/Derivative | Microorganism | Activity | Reference |

| Pyrazoline derivative of bis-chalcone | Gram-positive & Gram-negative bacteria | Better inhibition than chloramphenicol | [16] |

| Chalcone 4mk | Staphylococcus aureus & Candida albicans | Good efficacy at 7.5-10 µg/mL | [17] |

| Chalcone p5, f6, t5 | Staphylococcus aureus (susceptible & resistant) | Strong activity | [18] |

Anti-inflammatory Activity:

The anti-inflammatory properties of thiophene-containing chalcones are also well-documented.[21][22][23][24][25] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[22][23][24] This makes them potential candidates for the treatment of inflammatory diseases.[23][24]

Experimental Protocols

General Synthesis of Thiophene-Containing Chalcones via Claisen-Schmidt Condensation:

A typical procedure involves dissolving equimolar amounts of a substituted acetophenone and a thiophene-2- or 3-carbaldehyde in ethanol.[3] To this solution, an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise with stirring at room temperature.[3][25] The reaction mixture is stirred for several hours until a precipitate forms.[3] The resulting solid is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[3]

MTT Assay for Cytotoxicity Evaluation:

The cytotoxic effect of the synthesized chalcones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 hours).[8] Following treatment, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent thiophene-containing chalcones.[10][15][22][26] The nature and position of substituents on both the thiophene and the other aromatic ring significantly influence the biological activity. For example, the presence of electron-withdrawing or electron-donating groups can modulate the anticancer, antimicrobial, and anti-inflammatory properties. The replacement of the enone double bond with a thiophene ring has been shown to maintain antiproliferative activity, suggesting that the relative conformation of the two aryl rings is crucial.

Conclusion

Thiophene-containing chalcones represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with their potent and diverse pharmacological effects, makes them attractive scaffolds for the development of new drugs. Further research focusing on the optimization of their structure to enhance potency and selectivity, as well as in-depth mechanistic studies and in vivo evaluations, will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

- 1. scilit.com [scilit.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. media.neliti.com [media.neliti.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds - Neliti [neliti.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes to 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable enaminone intermediate in medicinal chemistry and materials science. This document details key synthetic strategies, providing in-depth experimental protocols and comparative data to aid researchers in the selection and optimization of their synthetic approaches.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct pathways. The most direct and widely applicable method involves the condensation of 2-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA). An alternative two-step approach consists of an initial Mannich reaction to form the corresponding β-aminoketone hydrochloride, followed by a base-mediated elimination. A third strategy, the Claisen-Schmidt condensation, while yielding a structurally related analogue, offers a robust and well-documented procedure for the formation of similar enone structures. This guide will elaborate on the methodologies for each of these routes, presenting quantitative data and procedural workflows to facilitate reproducible and efficient synthesis.

Synthetic Route 1: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

This is a highly efficient and direct one-step method for the synthesis of enaminones from methyl ketones. The reaction proceeds by the nucleophilic attack of the enolate of 2-acetylthiophene on DMF-DMA, followed by the elimination of two equivalents of methanol.

Experimental Protocol

A mixture of 2-acetylthiophene (1 equivalent) and dimethylformamide dimethyl acetal (1.5-2.0 equivalents) is heated, either neat or in a high-boiling inert solvent such as xylene or toluene. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the excess DMF-DMA and solvent are removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 2-Acetylthiophene, Dimethylformamide Dimethyl Acetal | General knowledge of enaminone synthesis |

| Equivalents of DMF-DMA | 1.5 - 2.0 | Inferred from similar reactions |

| Solvent | Toluene, Xylene, or neat | Inferred from similar reactions |

| Temperature | 110-140 °C (reflux) | Inferred from similar reactions |

| Reaction Time | 4-24 hours | Inferred from similar reactions |

| Yield | Typically high (80-95%) | Inferred from similar reactions |

Reaction Pathway

Synthetic Route 2: Mannich Reaction followed by Elimination

This two-step route first involves the synthesis of a stable Mannich base intermediate, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, which is then converted to the target enaminone via a base-mediated elimination reaction.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

A mixture of 2-acetylthiophene (1 equivalent), dimethylamine hydrochloride (1 equivalent), and paraformaldehyde (1.25 equivalents) in ethanol is refluxed in the presence of a catalytic amount of hydrochloric acid. After cooling, the product is precipitated by the addition of acetone and collected by filtration.

Step 2: Elimination to form this compound

The Mannich base hydrochloride (1 equivalent) is treated with a suitable base (e.g., sodium carbonate, triethylamine) in an appropriate solvent (e.g., dichloromethane, toluene) at room temperature or with gentle heating. The reaction mixture is then washed with water, and the organic layer is dried and concentrated to yield the enaminone.

Quantitative Data

| Parameter | Step 1: Mannich Reaction | Step 2: Elimination | Reference |

| Key Reagents | 2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde | Mannich Base HCl, Base (e.g., Na2CO3) | General Mannich reaction and elimination principles |

| Solvent | Ethanol | Dichloromethane, Toluene | General procedures |

| Temperature | Reflux | Room Temperature to 50 °C | General procedures |

| Reaction Time | 2-4 hours | 1-3 hours | General procedures |

| Yield | Good to excellent | Typically high | General procedures |

Reaction Pathway

Synthetic Route 3: Claisen-Schmidt Condensation (for Analogue Synthesis)

The Claisen-Schmidt condensation provides a robust method for the synthesis of chalcone-like enones. While not a direct route to the target molecule, the reaction of 2-acetylthiophene with an appropriate dimethylamino-aldehyde equivalent under basic conditions is a viable strategy for producing structurally related compounds. A well-documented example is the synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one.

Experimental Protocol

To a solution of 2-acetylthiophene (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a strong base (e.g., 6M NaOH) is added dropwise. The reaction mixture is stirred at room temperature until a precipitate forms. The solid product is then isolated by vacuum filtration, washed with water, and can be purified by recrystallization. A yield of around 80% has been reported for this type of reaction.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 2-Acetylthiophene, 4-(Dimethylamino)benzaldehyde | |

| Solvent | Ethanol | |

| Base | 6M Sodium Hydroxide | |

| Temperature | Room Temperature | |

| Reaction Time | Several hours (until precipitation) | |

| Yield | ~80% |

Reaction Pathway

Methodological & Application

Application Notes and Protocols: The Utility of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a versatile enaminone building block in heterocyclic chemistry. This compound serves as a valuable precursor for the synthesis of a wide array of biologically significant heterocyclic systems, including pyridines and pyrimidines. Its multi-faceted reactivity, possessing both nucleophilic and electrophilic centers, allows for diverse cyclization strategies.

Enaminones, such as this compound, are crucial intermediates in organic synthesis, paving the way for the creation of numerous bioactive heterocyclic compounds.[1][2] These heterocycles are fundamental components of many natural and synthetic drugs, exhibiting a broad spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The reactivity of the enaminone allows it to react with various nitrogen-based nucleophiles to form bioactive azoles and azines.[1]

The hydrochloride salt of this enaminone, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, is also a key starting material for various alkylation and ring-closure reactions to generate a diverse library of compounds.[3]

I. Synthesis of Substituted Pyridines

The reaction of enaminones with C-nucleophiles, such as compounds with active methylene groups, provides a straightforward route to substituted pyridine derivatives. This transformation typically proceeds via a nucleophilic displacement of the dimethylamino group, followed by cyclization and elimination of a water molecule.

General Reaction Scheme:

-

Reactants: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a source of ammonia (e.g., ammonium acetate).

-

Product: A polysubstituted pyridine containing a thiophen-2-yl moiety.

Experimental Protocol: Synthesis of 2-amino-3-cyano-4-(thiophen-2-yl)pyridine

A representative protocol for the synthesis of a substituted pyridine, based on analogous reactions of enaminones, is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in glacial acetic acid.

-

Addition of Reagent: Add ammonium acetate (1.5 mmol) to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Pyridine Synthesis

| Product | Active Methylene Compound | Reaction Time (h) | Yield (%) | Reference |

| 6-(Pyrazol-3-yl)-pyridine derivatives | 2,4-pentanedione / ethyl 3-oxo-butanoate | Not Specified | Not Specified | [4] |

Note: The data in the table is for a related N-arylpyrazole-containing enaminone, illustrating the general applicability of the method.

Logical Workflow for Pyridine Synthesis

Caption: Workflow for the synthesis of substituted pyridines.

II. Synthesis of Substituted Pyrimidines

Pyrimidines and their fused analogs are a critical class of heterocycles in medicinal chemistry. The reaction of enaminones with N-C-N binucleophiles like guanidine or thiourea is a classical and efficient method for constructing the pyrimidine ring.

General Reaction Scheme:

-

Reactants: this compound and a binucleophile such as guanidine hydrochloride or thiourea.

-

Product: A substituted pyrimidine with a thiophene substituent. For instance, reaction with guanidine yields a 2-aminopyrimidine derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)pyrimidine

The following is a generalized protocol for the synthesis of a 2-aminopyrimidine derivative:

-

Reaction Setup: A mixture of the chalcone precursor (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol) in 1,4-dioxane (15 mL) is prepared in a round-bottom flask.[5]

-

Reaction Conditions: The mixture is refluxed on a water bath for 5 hours.[5]

-

Work-up: The solvent is completely evaporated, and the residue is poured into ice-cold water.[5]

-

Purification: The precipitated solid is collected by filtration and purified using silica gel column chromatography with an ethyl acetate and petroleum ether mixture (2:8) as the eluent.[5]

A similar procedure can be followed for the synthesis of 2-thioxopyrimidines by reacting the corresponding chalcone with thiourea in the presence of ethanolic potassium hydroxide.

Quantitative Data for Pyrimidine Synthesis

| Product | Binucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Guanidine hydrochloride | 1,4-Dioxane | 5 | Good | [5] |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | Thiourea | Ethanolic KOH | Not Specified | Good | [6] |

Note: The data is based on the reaction of a chalcone derived from 2-acetylthiophene, which is a close precursor to the enaminone of interest.

Signaling Pathway for Pyrimidine Synthesis

Caption: Reaction pathway for pyrimidine synthesis.

III. Synthesis of Other Heterocycles

The versatility of this compound and its derivatives extends to the synthesis of a variety of other heterocyclic systems.

-

Pyrazolines and Benzodiazepines: The hydrochloride salt of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one reacts with suitable bifunctional nucleophiles to yield pyrazolines and 2,3-dihydro-1,5-1H-benzodiazepines.[3]

-

Fused Heterocycles: Reactions with heterocyclic amines can lead to the formation of fused ring systems. For example, reaction with 3-amino-1H-[1][2][7]triazole can yield[1][2][7]triazolo[4,3-a]pyrimidines, and reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can afford 2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.[4]

-

1,3,5-Trisubstituted Benzenes: Under acidic conditions (refluxing acetic acid), some enaminones can undergo self-condensation of three molecules to form 1,3,5-trisubstituted benzene derivatives.[7]

Experimental Workflow for Fused Heterocycle Synthesis

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Pyrimidines from Thiophene Enaminones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of pyrimidine derivatives from thiophene enaminones. The described method involves a two-step, one-pot reaction sequence commencing with the formation of a thiophene enaminone from 2-acetylthiophene, followed by its cyclocondensation with guanidine hydrochloride to yield the corresponding 2-aminopyrimidine. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery for the preparation of novel heterocyclic compounds.

Introduction

Thiophene and pyrimidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The fusion or linkage of these two heterocyclic systems has been a subject of significant interest in drug discovery, as it can lead to the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Enaminones are versatile intermediates in organic synthesis, and their use in the construction of heterocyclic rings is a well-established strategy. This protocol details a straightforward and efficient method for the synthesis of thiophene-substituted pyrimidines from readily available starting materials.

Overall Reaction Scheme

Caption: Overall two-step reaction scheme for the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine

This protocol is adapted from a general procedure for the synthesis of 2-aminopyrimidines from methyl ketones.[1]

Step 1: Formation of the Thiophene Enaminone Intermediate

-

To a solution of 2-acetylthiophene (1.26 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol).

-

Heat the reaction mixture at reflux for 12-16 hours. The progress of the reaction can be monitored by TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature. The resulting solution containing the thiophene enaminone intermediate is used directly in the next step without isolation.

Step 2: Cyclocondensation to form the Pyrimidine Ring

-

In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium (0.46 g, 20 mmol) to 30 mL of isopropanol under an inert atmosphere.

-

To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (1.91 g, 20 mmol).

-

Add the solution of the thiophene enaminone intermediate from Step 1 to the guanidine/sodium methoxide mixture.

-

Heat the resulting mixture at reflux for 24-48 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(thiophen-2-yl)pyrimidin-2-amine.

Data Presentation

| Starting Material | Reagents | Product | Yield (%) |

| 2-Acetylthiophene | 1. DMF-DMA 2. Guanidine HCl, NaOMe | 4-(Thiophen-2-yl)pyrimidin-2-amine | 65-75 (estimated) |

Note: The yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

References

Application of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one as a Precursor for Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Thiophene-containing compounds have emerged as a promising class of heterocyclic molecules with diverse pharmacological activities, including potent anticancer effects.[1][2][3] The enaminone scaffold, characterized by a β-amino-α,β-unsaturated ketone, is a versatile pharmacophore known to be a key structural motif in many biologically active compounds. The title compound, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, combines the thiophene ring with an enaminone functionality, making it a valuable precursor for the synthesis of novel anticancer drug candidates. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this precursor for anticancer drug discovery.

Synthesis of the Precursor Compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[4] This reaction involves the base-catalyzed condensation of 2-acetylthiophene with a dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.

A general synthetic scheme is as follows:

Caption: Synthesis of the precursor compound.

Application Notes: Anticancer Potential

This compound serves as a versatile starting material for the synthesis of a library of derivatives with potential anticancer activities. The reactivity of the enaminone moiety allows for various chemical modifications to explore structure-activity relationships (SAR).

Potential Mechanisms of Action:

Thiophene derivatives have been reported to exert their anticancer effects through multiple mechanisms:

-

Tubulin Polymerization Inhibition: Several thiophene-based compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division.[1][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][5]

-

Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, survival, and angiogenesis. Phenylpropenone derivatives, which share structural similarities with the title compound, have been shown to inhibit multiple RTKs, including VEGFR, EGFR, and FGFR.[6]

-

Induction of Apoptosis: Thiophene derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[1][2] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis.[1][2]

-

Wnt/β-catenin Pathway Inhibition: Recent studies have explored the potential of thiophene derivatives to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[7]

Caption: From precursor to potential anticancer mechanisms.

Experimental Protocols